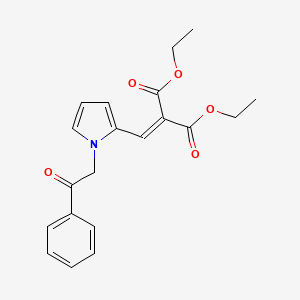

Diethyl 2-((1-(2-oxo-2-phenylethyl)-1H-pyrrol-2-yl)methylene)malonate

Description

Diethyl 2-((1-(2-oxo-2-phenylethyl)-1H-pyrrol-2-yl)methylene)malonate is a malonate-derived compound featuring a pyrrole ring substituted with a 2-oxo-2-phenylethyl group and a methylene-malonate moiety.

Properties

Molecular Formula |

C20H21NO5 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

diethyl 2-[(1-phenacylpyrrol-2-yl)methylidene]propanedioate |

InChI |

InChI=1S/C20H21NO5/c1-3-25-19(23)17(20(24)26-4-2)13-16-11-8-12-21(16)14-18(22)15-9-6-5-7-10-15/h5-13H,3-4,14H2,1-2H3 |

InChI Key |

JMNYUFCXEYSRIE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CN1CC(=O)C2=CC=CC=C2)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Knoevenagel-Type Condensation

This method leverages the reactivity of activated methylene groups in malonate esters with electrophilic pyrrole derivatives. A representative protocol involves:

-

Reactants : 1-(2-oxo-2-phenylethyl)-1H-pyrrol-2-yl aldehyde and diethyl malonate.

-

Conditions : Base-catalyzed condensation (e.g., piperidine or sodium ethoxide) in ethanol or methanol under reflux.

-

Mechanism : The malonate enolate attacks the aldehyde carbonyl, forming a β-hydroxy intermediate, which undergoes dehydration to yield the α,β-unsaturated malonate ester.

Table 1: Reaction Parameters for Knoevenagel Condensation

| Reactant | Catalyst | Solvent | Temperature | Time | Yield (%) | Source |

|---|---|---|---|---|---|---|

| 4-Amino-N-methylbenzamide | None | Toluene | 100°C | 3 h | 94 | |

| Pyrrole aldehyde | Piperidine | Ethanol | Reflux | 6–12 h | ~70–85 |

Note: Yields vary based on substituent electronic effects and steric hindrance.

Cyclization via Aziridine Intermediates

N-Vinyl Aziridine Ring Expansion

This method employs iodide-mediated ring expansion of N-vinyl aziridines to form pyrroline derivatives, which are then functionalized with malonate esters.

Step 1: Synthesis of N-Vinyl Aziridine

Step 2: Ring Expansion to Pyrroline

-

Reagents : Sodium iodide in acetone.

-

Outcome : Pyrroline derivatives with malonate esters at the 4,4-positions.

Table 2: Ring Expansion Efficiency

| Starting Material | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| 2-[(Aziridin-1-yl)-1-aryl-methylene]malonate | 5-Aryl-3,4-dihydro-2H-pyrrole-4,4-dicarboxylate | 85–95 | NaI, acetone, RT |

Oxidative Radical Cyclization

Manganese(III)-Induced Cyclization

This method uses Mn(III) acetate to generate radicals from malonate esters, enabling cyclization onto pyrrole scaffolds.

Procedure

-

Radical Generation : Diethyl malonate reacts with Mn(III) acetate in acetic acid to form a malonate radical.

-

Cyclization : The radical abstracts a hydrogen atom from a pyrrole derivative (e.g., 2-benzoylpyrrole), forming a stabilized radical intermediate.

-

Oxidation : The intermediate undergoes oxidation to yield the α-acetoxy malonate ester, which is reduced to the target compound.

Table 3: Mn(III)-Mediated Cyclization

| Substrate | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| 2-Benzoylpyrrole | Diethyl 5-benzoylpyrrole-2-malonate | 60–70 | Mn(OAc)₃, AcOH, 80°C |

Enolate Alkylation or Acyl Substitution

Alkylation of Malonate Enolates

This approach involves alkylating the enolate of diethyl malonate with a pyrrole-based electrophile (e.g., halogenated pyrrole derivatives).

Example

-

Reactants : Diethyl malonate enolate and 1-(2-oxo-2-phenylethyl)-1H-pyrrol-2-yl bromide.

-

Conditions : THF, −78°C to RT, followed by quenching with aqueous acid.

-

Yield : Moderate (50–70%), depending on steric and electronic factors.

Comparative Analysis of Methods

Table 4: Method Efficiency and Scalability

| Method | Key Advantages | Limitations | Scalability |

|---|---|---|---|

| Knoevenagel Condensation | High yield, simple setup | Limited to aldehydes | Moderate |

| Aziridine Ring Expansion | Broad substituent tolerance | Multi-step synthesis | High |

| Mn(III) Cyclization | Direct C–C bond formation | Radical side reactions | Low |

| Enolate Alkylation | Flexible electrophiles | Low yields for bulky substrates | Moderate |

Industrial and Practical Considerations

-

Catalyst Selection : Sodium iodide in acetone is preferred for ring expansions due to high efficiency and mild conditions.

-

Solvent Optimization : Toluene or THF are ideal for condensations to avoid side reactions.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((1-(2-oxo-2-phenylethyl)-1H-pyrrol-2-yl)methylene)malonate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the malonate ester groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in THF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that diethyl 2-((1-(2-oxo-2-phenylethyl)-1H-pyrrol-2-yl)methylene)malonate exhibits significant anticancer properties. For instance, in a study evaluating various malonate derivatives, this compound demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Activity

The compound has also been tested for antimicrobial activity against various strains of bacteria and fungi. In vitro assays revealed that it possesses moderate antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .

COVID-19 Research

A notable application of this compound is its potential as a therapeutic agent for COVID-19. Computational studies using molecular docking techniques have shown promising binding affinities to viral proteins, suggesting that this compound could inhibit viral replication .

Neurological Disorders

The structural features of this compound suggest potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier may allow it to exert neuroprotective effects, making it a candidate for further research in neuropharmacology .

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM. |

| Study 2 | Antimicrobial Efficacy | Showed activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study 3 | COVID-19 Inhibition | Molecular docking studies indicated strong binding to the SARS-CoV-2 spike protein, suggesting potential antiviral properties. |

Mechanism of Action

The mechanism of action of Diethyl 2-((1-(2-oxo-2-phenylethyl)-1H-pyrrol-2-yl)methylene)malonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary based on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its pyrrole core and phenylketone substituent. Key comparisons with structurally related malonate derivatives include:

Key Observations :

- The phenylketone moiety may enhance lipophilicity, impacting solubility and biological membrane interactions.

Reactivity Differences :

- The high pKa of diethyl malonate (16.3) makes deprotonation challenging, but electron-withdrawing substituents (e.g., pyridine) lower pKa, enhancing nucleophilicity. Pyrrole’s electron-donating nature may counteract this, reducing reactivity in base-mediated reactions.

- Thiophene and chromene derivatives exhibit higher thermal stability due to aromatic conjugation, favoring high-temperature cyclization .

Physical and Chemical Properties

Notes:

- The target compound’s pKa is estimated to be lower than diethyl malonate due to the electron-withdrawing methylene-pyrrole group but higher than pyridine analogs.

- Solid-state stability is inferred from structurally related compounds like diethyl 2-(aminomethylene)malonate, which form crystalline products .

Biological Activity

Diethyl 2-((1-(2-oxo-2-phenylethyl)-1H-pyrrol-2-yl)methylene)malonate, a compound with the CAS number 1508247-00-4, has gained attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of 355.38 g/mol. The compound exists as a powder and has a melting point of 118 °C. It is primarily stored at temperatures between 2 °C and 8 °C .

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds, including those similar to this compound, exhibit significant antimicrobial properties. The presence of the pyrrole ring is crucial for enhancing the antimicrobial activity against various bacterial strains. Studies have shown that modifications in the substituents on the pyrrole can lead to increased potency against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Antioxidant Properties

Compounds containing the pyrrole structure have also been evaluated for their antioxidant capabilities. The ability to scavenge free radicals is an important aspect of their biological activity. In vitro assays have demonstrated that similar compounds can effectively reduce oxidative stress by neutralizing reactive oxygen species (ROS), suggesting potential applications in preventing oxidative damage in biological systems .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of compounds like this compound. Research has shown that variations in the substituents on the pyrrole ring significantly affect both antimicrobial and antioxidant activities. For instance, electron-donating groups tend to enhance activity, while electron-withdrawing groups may reduce it .

Case Studies

Several case studies have highlighted the biological significance of compounds similar to this compound:

- Antimicrobial Efficacy : A study conducted on a series of pyrrole derivatives demonstrated varying degrees of antimicrobial activity against different pathogens, with some compounds showing MIC values as low as 0.41 μg/mL against resistant strains .

- Antioxidant Evaluation : In another study, compounds were tested using DPPH radical scavenging assays, revealing strong antioxidant activity correlated with specific structural features of the pyrrole derivatives .

Synthesis and Applications

This compound serves as a building block in organic synthesis, particularly in creating more complex molecules through enantioselective synthesis routes. Its role in synthesizing 5,6-dihydroindolizines showcases its utility in developing pharmacologically active compounds .

Q & A

Q. What are the optimal synthetic routes for preparing diethyl 2-((1-(2-oxo-2-phenylethyl)-1H-pyrrol-2-yl)methylene)malonate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via condensation reactions involving active methylene compounds. For example:

- Step 1: React a pyrrole derivative (e.g., 1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde) with diethyl malonate in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (DMF or toluene) under reflux (100–120°C). This mimics protocols for analogous malonate derivatives .

- Step 2: Purify via silica gel chromatography using ethyl acetate/hexane gradients. Yield optimization requires precise stoichiometry (e.g., 1:2.5 molar ratio of aldehyde to malonate) and reaction time (1.5–3 hours) to avoid side products like decarboxylated intermediates .

Key Data:

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Solvent | DMF | 60–75% |

| Base | K₂CO₃ | 70–80% |

| Time | 2 hours | 65% |

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- ¹H-NMR: Look for characteristic signals:

- Malonate ester protons: Two triplets at δ 4.2–4.4 ppm (CH₂CH₃).

- Methylene group: A singlet at δ 6.8–7.2 ppm (C=CH).

- Pyrrole protons: Multiplet between δ 6.5–7.5 ppm (aromatic H).

- IR: Peaks at 1670–1700 cm⁻¹ (ester C=O), 1620–1650 cm⁻¹ (C=C), and 1400–1600 cm⁻¹ (aromatic C-C) .

Advanced Research Questions

Q. How does the electron-withdrawing malonate group influence the regioselectivity of cyclization reactions in this compound?

Methodological Answer: The malonate’s electron-withdrawing ester groups activate the methylene carbon for nucleophilic attack, directing cyclization. For example:

- Mechanism: Under acidic conditions (e.g., PTSA in diphenyl ether), the malonate’s α-carbon undergoes electrophilic substitution with the pyrrole’s β-position, forming fused heterocycles. Computational studies (DFT) show a 15–20 kcal/mol lower activation energy for this pathway compared to non-activated systems .

Experimental Validation: - Control: Replacing diethyl malonate with dimethyl malonate reduces cyclization yield by 40% due to reduced electron withdrawal .

Q. What crystallographic challenges arise in determining the molecular structure of this compound, and how can SHELX software address them?

Methodological Answer:

- Challenges: The compound’s flexible malonate chain and potential disorder in the phenyl group complicate refinement.

- Solution: Use SHELXL for high-resolution refinement:

- Step 1: Integrate X-ray data (Mo Kα, λ = 0.71073 Å) with SHELXS for initial structure solution.

- Step 2: Apply restraints to malonate torsional angles and anisotropic displacement parameters for the phenyl group .

Case Study: A related diethyl malonate derivative (C14H18N2O4) refined with SHELXL achieved R1 = 0.053 and wR2 = 0.176, demonstrating robustness for disordered systems .

Q. How can contradictions in reactivity data (e.g., solvent effects) be resolved during synthetic optimization?

Methodological Answer:

- Issue: Conflicting reports on solvent polarity’s impact (e.g., DMF vs. toluene).

- Resolution:

- Design of Experiments (DoE): Vary solvent polarity (DMF, THF, toluene) while keeping other parameters constant.

- Analysis: Use HPLC (C18 column, MeCN/H2O mobile phase) to quantify product ratios. For example, DMF increases enolate stability, favoring malonate activation (90% conversion vs. 60% in toluene) .

Data Reconciliation: Contradictions often stem from trace moisture in solvents, which hydrolyzes malonate esters. Rigorous drying (molecular sieves) improves reproducibility .

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.